2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide
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Overview
Description
The compound “2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and also has a carboxamide group (-CONH2), a sulfonyl group (-SO2-), and a fluorophenyl group (a benzene ring with a fluorine atom attached) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiophene ring. The exact structure would depend on the specific locations of each group on the ring, which could be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might be involved in acid-base reactions, the sulfonyl group could participate in substitution or elimination reactions, and the fluorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl and carboxamide groups might increase its polarity and influence its solubility in different solvents .Scientific Research Applications
- Researchers have explored its potential as a scaffold for designing novel drugs, especially in the context of antileishmanial agents .
Organic Synthesis and Medicinal Chemistry
Fluorosulfonylation Reactions
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target methionine aminopeptidase 2 . This enzyme plays a crucial role in protein synthesis and cell cycle progression.
Mode of Action
It’s known that sulfonyl fluorides, like the one present in this compound, can act as electrophiles, reacting with nucleophilic amino acid residues in proteins . This can lead to changes in the protein’s function.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to influence a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The presence of the fluorophenyl group might influence its pharmacokinetic properties, as fluorine atoms are often used in drug design to improve metabolic stability and enhance lipophilicity, which can improve bioavailability .
properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-10-11(2)25-17(15(10)16(22)19-3)20-14(21)8-9-26(23,24)13-6-4-12(18)5-7-13/h4-7H,8-9H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWVMRSKFFGURJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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